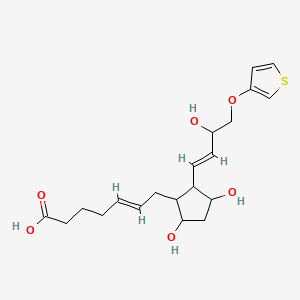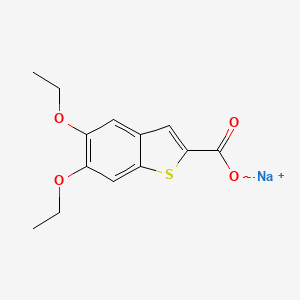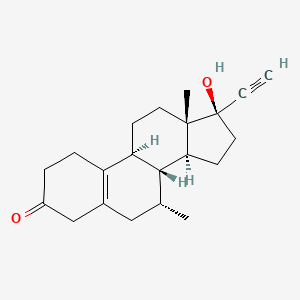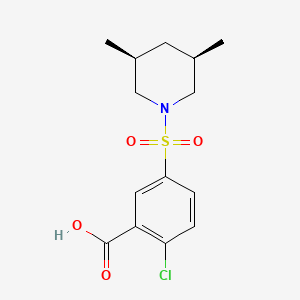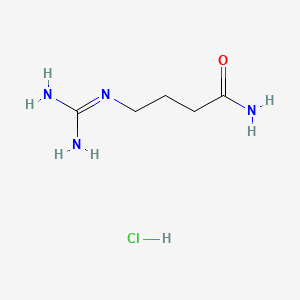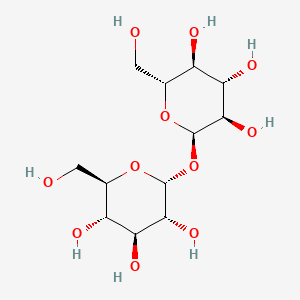
Trehalose
描述
麦芽糖,也称为海藻糖,是一种非还原性二糖,由两个葡萄糖分子组成。它天然存在于各种生物体中,包括细菌、真菌、植物和无脊椎动物。 麦芽糖以其保护细胞免受脱水、热量和氧化等压力条件的能力而闻名 .
作用机制
麦芽糖通过多种机制发挥其作用:
压力保护: 它充当分子伴侣,在压力条件下稳定蛋白质和细胞膜。
自噬诱导: 麦芽糖诱导自噬,这是一种去除受损蛋白质和细胞器的细胞过程,从而保护细胞免受压力引起的损伤.
抗氧化防御: 增强抗氧化防御系统,减少细胞中的氧化应激.
类似化合物:
蔗糖: 另一种由葡萄糖和果糖组成的二糖。
麦芽糖: 由两个葡萄糖分子组成的二糖,与麦芽糖相似,但具有不同的糖苷键。
乳糖: 由葡萄糖和半乳糖组成的二糖.
麦芽糖的独特性:
稳定性: 与其他二糖相比,麦芽糖在酸性条件下更稳定。
压力保护: 它保护细胞免受各种压力条件的能力比其他二糖更明显。
自噬诱导: 麦芽糖独特地诱导自噬,这不是其他二糖的常见特性.
麦芽糖因其独特的性质和广泛的应用而脱颖而出,使其成为各种研究和工业领域中一种有价值的化合物。
准备方法
合成路线和反应条件: 麦芽糖可以通过酶法合成,该方法涉及海藻糖合酶,该酶将麦芽糖转化为麦芽糖。 另一种方法涉及使用海藻糖磷酸化酶,它催化由葡萄糖-1-磷酸和葡萄糖形成麦芽糖 .
工业生产方法: 工业上,麦芽糖是通过微生物发酵生产的。在受控环境中培养特定的酵母菌或细菌菌株,它们将淀粉或蔗糖等底物转化为麦芽糖。 发酵过程之后是纯化步骤,以分离和精制麦芽糖 .
化学反应分析
反应类型: 麦芽糖会发生各种化学反应,包括:
氧化: 麦芽糖可以被氧化形成海藻糖-6-磷酸酯。
还原: 它可以被还原形成海藻糖醇。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 乙酸酐通常用于乙酰化反应.
主要产品:
氧化: 海藻糖-6-磷酸酯。
还原: 海藻糖醇。
取代: 海藻糖乙酸酯.
科学研究应用
麦芽糖在科学研究中具有广泛的应用:
化学: 在化学反应中用作蛋白质和酶的稳定剂。
生物学: 在各种生物体的应激反应机制中发挥作用。
医学: 由于其诱导自噬的能力,正在研究其在治疗神经退行性疾病方面的潜力。
相似化合物的比较
Sucrose: Another disaccharide composed of glucose and fructose.
Maltose: A disaccharide composed of two glucose molecules, similar to mycose but with a different glycosidic bond.
Uniqueness of Mycose:
Stability: Mycose is more stable under acidic conditions compared to other disaccharides.
Stress Protection: Its ability to protect cells from various stress conditions is more pronounced than that of other disaccharides.
Autophagy Induction: Mycose uniquely induces autophagy, which is not a common property of other disaccharides.
Mycose stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTRYLNUVZCQOY-LIZSDCNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048102 | |
| Record name | D-Trehalose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS], Solid | |
| Record name | .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trehalose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99-20-7 | |
| Record name | Trehalose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trehalose [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trehalose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Trehalose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trehalose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREHALOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WCK70T7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | Trehalose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of trehalose?
A1: this compound is a non-reducing sugar composed of two α-glucose units linked by a 1,1-glycosidic bond.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C12H22O11, and its molecular weight is 342.30 g/mol.
Q3: What spectroscopic data is available for this compound?
A3: While the provided research papers don't delve into detailed spectroscopic analysis, common techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used for structural characterization of this compound.
Q4: What is the role of this compound in stress resistance in organisms?
A4: this compound acts as a protectant against various environmental stresses like heat, cold, desiccation, and osmotic stress. [, , , , ]
Q5: How does this compound protect cells and biomolecules during stress?
A5: this compound exhibits chaperone-like activity, stabilizing proteins and membranes. It forms a protective layer around biomolecules, preventing denaturation and aggregation. [, , ]
Q6: How does this compound synthesis contribute to the virulence of fungal pathogens?
A6: Studies on fungal pathogens like Ustilago maydis demonstrate that this compound is crucial for resisting the host's defense mechanisms, enabling successful infection. Deletion of genes involved in this compound synthesis significantly reduces virulence in these pathogens. []
Q7: Does this compound play a role in plant defense against insects?
A7: Research indicates that this compound levels increase in Arabidopsis thaliana upon infestation by the green peach aphid (Myzus persicae). Plants unable to synthesize this compound show increased susceptibility to this insect pest. []
Q8: What is the role of this compound-6-phosphate (T6P) in plant growth and development?
A8: T6P, the precursor to this compound, acts as a signaling molecule, regulating plant growth and development processes, including cell division, architecture, and stress responses. []
Q9: How is this compound employed in cryopreservation?
A9: this compound is a promising cryoprotective agent (CPA) due to its ability to protect cells from freezing damage. It prevents ice crystal formation and stabilizes cell membranes during freezing and thawing. []
Q10: What are the challenges associated with using this compound in cryopreservation?
A10: this compound faces challenges in penetrating cell membranes. Efficient delivery methods are crucial to leverage its full cryoprotective potential. []
Q11: How does this compound interact with water molecules?
A13: this compound influences water structure and dynamics. It can displace water molecules from protein surfaces, promoting preferential hydration. This interaction plays a crucial role in its bioprotective mechanism. [, , ]
Q12: How does this compound affect protein structure and dynamics?
A14: this compound generally preserves the global structure of proteins while influencing local structural fluctuations. Its impact on protein dynamics depends on the this compound concentration and the specific protein being studied. []
Q13: How does this compound interact with lipid membranes?
A15: this compound interacts with lipid membranes, stabilizing their structure during dehydration and rehydration. This interaction is crucial for its role in anhydrobiosis, a state of extreme desiccation tolerance. [, , ]
Q14: Can this compound affect the activity of enzymes?
A16: Yes, this compound can modulate enzyme activity. In certain cases, it can enhance enzyme activity, while in others, it can act as an inhibitor. [, , ]
Q15: What are the key enzymes involved in this compound metabolism?
A17: Two major enzymes are responsible for this compound synthesis: this compound-6-phosphate synthase (TPS) and this compound-6-phosphate phosphatase (TPP). Trehalase catalyzes the breakdown of this compound into glucose. [, , ]
Q16: How is this compound metabolism regulated in cells?
A18: this compound metabolism is tightly regulated in response to environmental cues and cellular energy status. Various signaling pathways and transcription factors control the expression and activity of enzymes involved in this compound synthesis and degradation. [, , ]
Q17: How do genetic modifications affect this compound production and stress tolerance?
A19: Genetic manipulation of this compound metabolism genes can alter this compound levels in cells. For instance, overexpression of this compound synthesis genes enhances stress tolerance in several organisms. [, , , ]
Q18: What are the potential applications of this compound in the food industry?
A20: this compound is a valuable food ingredient due to its sweetness, non-reducing properties, and ability to enhance food quality by improving texture, stabilizing flavors, and extending shelf life. []
Q19: How can this compound be used in pharmaceutical formulations?
A21: this compound shows promise as a stabilizer for proteins and other biopharmaceuticals in drug formulations, enhancing their shelf life and therapeutic efficacy. [, ]
Q20: What are the future research directions for this compound?
A22: Future research focuses on developing efficient this compound delivery systems for improved cryopreservation and exploring its therapeutic potential in treating diseases associated with protein misfolding and aggregation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


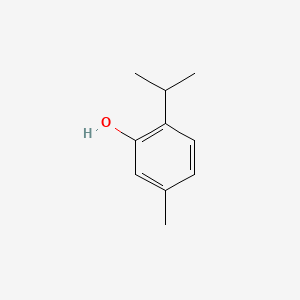
![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)

